molecular formula C14H11BrN4O2S B11051596 4-bromo-N-{[2-(pyridin-4-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide

4-bromo-N-{[2-(pyridin-4-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide

Cat. No.: B11051596
M. Wt: 379.23 g/mol
InChI Key: DOJBKTYJCFFFQH-UHFFFAOYSA-N
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Description

N-({[(4-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of bromophenyl, formamido, methanethioyl, and pyridine carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[(4-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenyl isothiocyanate with 4-aminopyridine-4-carboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-({[(4-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-({[(4-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which N-({[(4-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PYRIDINE-4-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)formamide
  • N-(4-Bromophenyl)furan-2-carboxamide
  • N-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

N-({[(4-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PYRIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H11BrN4O2S

Molecular Weight

379.23 g/mol

IUPAC Name

4-bromo-N-[(pyridine-4-carbonylamino)carbamothioyl]benzamide

InChI

InChI=1S/C14H11BrN4O2S/c15-11-3-1-9(2-4-11)12(20)17-14(22)19-18-13(21)10-5-7-16-8-6-10/h1-8H,(H,18,21)(H2,17,19,20,22)

InChI Key

DOJBKTYJCFFFQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NNC(=O)C2=CC=NC=C2)Br

Origin of Product

United States

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